molecular formula C23H16BrNO3 B11576209 N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide

Cat. No.: B11576209
M. Wt: 434.3 g/mol
InChI Key: HCZYMEUIIKYPFW-UHFFFAOYSA-N
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Description

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzofuran core, a bromobenzoyl group, and a methylbenzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran can be synthesized through a cyclization reaction involving o-hydroxyaryl ketones and α-haloketones under acidic conditions. The bromobenzoyl group is then introduced via a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and a Lewis acid catalyst like aluminum chloride. Finally, the methylbenzamide moiety is attached through an amide coupling reaction using 4-methylbenzoic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This involves using continuous flow reactors for the cyclization and acylation steps, which allow for better control over reaction conditions and improved scalability. Additionally, the use of automated purification systems, such as high-performance liquid chromatography (HPLC), ensures the final product meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a candidate for drug development.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes involved in the production of inflammatory mediators. By blocking these enzymes, the compound reduces inflammation and exhibits potential anti-inflammatory effects. Additionally, it may interact with other signaling pathways, contributing to its anti-tumor and anti-angiogenic activities.

Comparison with Similar Compounds

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide can be compared with other similar compounds, such as:

    N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide: Similar structure but with a different position of the methyl group, which may affect its reactivity and biological activity.

    N-[2-(4-bromobenzoyl)ethyl]isopropylaminium chloride: Contains an isopropylaminium group instead of the benzamide moiety, leading to different chemical properties and applications.

Properties

Molecular Formula

C23H16BrNO3

Molecular Weight

434.3 g/mol

IUPAC Name

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide

InChI

InChI=1S/C23H16BrNO3/c1-14-6-8-16(9-7-14)23(27)25-20-18-4-2-3-5-19(18)28-22(20)21(26)15-10-12-17(24)13-11-15/h2-13H,1H3,(H,25,27)

InChI Key

HCZYMEUIIKYPFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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